molecular formula C8H4Cl3FO B1411321 2',6'-Dichloro-4'-fluorophenacyl chloride CAS No. 1803785-03-6

2',6'-Dichloro-4'-fluorophenacyl chloride

Cat. No. B1411321
CAS RN: 1803785-03-6
M. Wt: 241.5 g/mol
InChI Key: ONCWZLZAAAJUTB-UHFFFAOYSA-N
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Description

2,6'-Dichloro-4'-fluorophenacyl chloride (DCFPC) is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is an important intermediate in the synthesis of various organic compounds, and it is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic products. DCFPC is a highly versatile compound, and it has been used in a wide range of applications due to its unique properties.

Mechanism of Action

2',6'-Dichloro-4'-fluorophenacyl chloride is an organic compound that is used in the synthesis of various organic compounds. It acts as a nucleophile, meaning that it can react with certain molecules and form stable bonds. It is also capable of forming hydrogen bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
This compound is an organic compound that is used in the synthesis of various organic compounds. It has been shown to have no significant effect on the biochemical or physiological systems of the body.

Advantages and Limitations for Lab Experiments

2',6'-Dichloro-4'-fluorophenacyl chloride is a highly versatile compound and is suitable for use in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. However, it is not suitable for use in experiments involving the synthesis of drugs, as it can react with certain molecules and form stable bonds.

Future Directions

2',6'-Dichloro-4'-fluorophenacyl chloride is a highly versatile compound and has a wide range of potential applications. In the future, it could be used in the synthesis of new drugs and agrochemicals, as well as in the synthesis of new materials. It could also be used in the synthesis of new catalysts and in the development of new catalytic processes. Additionally, it could be used in the development of new analytical techniques and in the development of new methods for the production of pharmaceuticals, agrochemicals, and other organic products.

Scientific Research Applications

2',6'-Dichloro-4'-fluorophenacyl chloride is widely used in scientific research, particularly in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products. It is also used as a reagent in the synthesis of various organic compounds, including those used in the synthesis of pharmaceuticals, agrochemicals, and other organic products.

properties

IUPAC Name

2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCWZLZAAAJUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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